methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate
Description
Methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate is a heterocyclic compound featuring a benzotriazinone core linked to a methyl acetate group via a methylene bridge. The benzotriazinone moiety is a common pharmacophore in bioactive molecules, contributing to diverse biological activities such as insecticidal, herbicidal, and therapeutic effects .
Properties
IUPAC Name |
methyl 2-(4-oxo-1,2,3-benzotriazin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-16-9(14)6-13-10(15)7-4-2-3-5-8(7)11-12-13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTYUOCIJUZEBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor to form the benzotriazine ring, followed by esterification to introduce the methyl acetate group. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Hydrazide Formation and Subsequent Reactions
The ester undergoes hydrazinolysis with hydrazine hydrate in ethanol under reflux (6 hours), forming 2-(4-oxobenzotriazin-3(4H)-yl)acetohydrazide (7a ) . This hydrazide serves as a versatile intermediate for further derivatization:
Hydrazone Formation
7a reacts with aldehydes (e.g., 4-methoxybenzaldehyde) in ethanol under reflux to produce hydrazones (13a , 14a ) :
Example :
-
7a + 4-Methoxybenzaldehyde → Hydrazone (13a )
-
Conditions : Ethanol, 6 hours, reflux | Yield : 75–85%
Oxidation and Reduction Reactions
The benzotriazinone core and acetate side chain participate in oxidation and reduction processes:
-
Oxidation : Using hydrogen peroxide (H₂O₂) or other oxidizing agents, the compound forms higher oxidation state derivatives (e.g., carboxylic acids).
-
Reduction : Sodium borohydride (NaBH₄) selectively reduces the carbonyl group, yielding alcohol derivatives.
Reagents and Outcomes :
| Reaction Type | Reagent | Product |
|---|---|---|
| Oxidation | H₂O₂ | Carboxylic acid derivative |
| Reduction | NaBH₄ | Alcohol derivative |
Comparative Analysis of Derivatives
The table below highlights derivatives synthesized from methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate and their properties:
| Derivative | Reaction Type | Key Functional Groups | Biological Activity |
|---|---|---|---|
| 7a (Hydrazide) | Hydrazinolysis | –CONHNH₂ | Antimicrobial potential |
| 11a (Dipeptide) | Azide coupling | –CONHCH₂COOCH₃ | Enzyme inhibition |
| 13a (Hydrazone) | Condensation | –N=CH(C₆H₄OCH₃) | Anticancer activity |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate has demonstrated antimicrobial properties. Research indicates that derivatives of benzotriazine compounds exhibit inhibitory effects against various bacterial strains. A study by Harmata et al. (2005) highlighted the synthesis of related compounds showing significant activity against pathogenic bacteria, suggesting potential for developing new antibiotics .
Anticancer Research
Recent investigations have focused on the compound's role in anticancer therapies. For instance, benzotriazine derivatives have been evaluated for their ability to induce apoptosis in cancer cells. The compound's mechanism involves the inhibition of specific enzymes crucial for cancer cell proliferation. A study published in Journal of Medicinal Chemistry reported promising results in vitro against breast cancer cell lines .
Materials Science
UV Protection in Polymers
this compound has applications in enhancing the UV stability of polymers. Compounds in this class are incorporated into polymer matrices to improve their resistance to UV degradation. A patent (US 10377750B2) outlines methods for integrating these compounds into textile materials to enhance lightfastness and durability .
Data Table: UV Stability Enhancement
| Compound | Application Area | Effectiveness (%) |
|---|---|---|
| This compound | Textile UV protection | 85 |
| Benzotriazole derivatives | Plastic stabilization | 90 |
| Other benzothiazine derivatives | Coatings | 78 |
Agricultural Chemistry
Pesticidal Activity
The compound has been explored for its pesticidal properties. Research indicates that this compound can act as a bioactive agent against certain pests and pathogens affecting crops. A study demonstrated its efficacy in controlling fungal pathogens in agricultural settings .
Case Studies
-
Antimicrobial Efficacy Study
- Objective : Evaluate the antimicrobial activity against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed.
- Results : The compound showed a significant zone of inhibition compared to controls.
-
Polymer Stability Test
- Objective : Assess the effectiveness of the compound in enhancing UV stability.
- Methodology : UV exposure tests on polymer samples with varying concentrations of the compound.
- Results : Enhanced stability was observed with increasing concentrations.
Mechanism of Action
The mechanism of action of methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Organophosphate Insecticides
Azinphos-methyl
- Structure : O,O-Dimethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate.
- Molecular Formula : C₁₀H₁₂N₃O₃PS₂ .
- Molecular Weight : 317.324 g/mol.
- Melting Point : 72–73°C .
- Application : Broad-spectrum insecticide used in crops like citrus, cotton, and maize. Acts via acetylcholinesterase inhibition, causing neurotoxicity in pests .
- Toxicity : Classified as hazardous due to acute toxicity to humans and aquatic life .
Azinphos-ethyl
- Structure : O,O-Diethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate.
- Molecular Formula : C₁₁H₁₄N₃O₃PS₂ .
- Key Difference : Ethyl groups replace methyl in the phosphorodithioate moiety.
- Impact : Longer alkyl chains may enhance lipid solubility and environmental persistence compared to Azinphos-methyl .
| Property | Azinphos-methyl | Azinphos-ethyl |
|---|---|---|
| Molecular Weight | 317.324 | 331.35 |
| Melting Point (°C) | 72–73 | Not reported |
| Use | Insecticide | Insecticide |
| Toxicity Profile | High | High |
Acetamide Derivatives
2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3-pyridinyl)acetamide
- Structure: Benzotriazinone linked to a 3-pyridinylacetamide group.
- Molecular Formula : C₁₄H₁₁N₅O₂ .
- Application: Potential pharmaceutical applications due to the pyridinyl group, which often enhances bioavailability and target binding .
Zelatriazinum (WHO INN List 91)
- Structure : 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-{(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide.
- Molecular Formula : C₁₈H₁₅F₃N₄O₃ .
- Key Feature : Trifluoromethoxy substitution improves metabolic stability and membrane permeability, typical in drug design .
| Property | 3-Pyridinylacetamide | Zelatriazinum |
|---|---|---|
| Molecular Weight | 281.27 g/mol | 424.40 g/mol |
| Functional Group | Pyridine | Trifluoromethoxy phenyl |
| Potential Use | Pharmaceutical intermediate | Drug candidate |
Ester and Carboxylic Acid Derivatives
(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl Chloroacetate
- Structure: Chloroacetate ester linked to benzotriazinone.
- Molecular Formula : C₁₀H₈ClN₃O₃.
- Molecular Weight : 253.64 g/mol .
- Application : Likely intermediate in synthesizing more complex agrochemicals or pharmaceuticals.
trans-4-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methylcyclohexanecarboxylic Acid
- Structure: Cyclohexanecarboxylic acid substituted with benzotriazinone.
- Molecular Formula : C₁₅H₁₇N₃O₃.
- Molecular Weight : 287.31 g/mol .
Biological Activity
Methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.
- Molecular Formula : C₁₀H₉N₃O₃
- Molecular Weight : 219.2 g/mol
- CAS Number : 102117-93-1
- Structure : The compound features a benzotriazine core with an acetate functional group, which influences its reactivity and biological interactions.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. This interaction is crucial for its application in biochemical pathways.
- Receptor Modulation : Research indicates that it may influence G protein-coupled receptors (GPCRs), particularly GPR139, suggesting its potential in treating disorders related to these receptors.
- Antimicrobial Activity : Preliminary studies demonstrate that this compound exhibits antibacterial properties against pathogens such as Escherichia coli, Staphylococcus aureus, and Salmonella Enteritidis. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) have been evaluated to confirm its efficacy .
Antibacterial Activity
Table 1 summarizes the antibacterial activity of this compound against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
|---|---|---|---|
| Escherichia coli | 32 | 64 | 2 |
| Staphylococcus aureus | 16 | 32 | 2 |
| Bacillus subtilis | 64 | 128 | 2 |
| Salmonella Enteritidis | 32 | 64 | 2 |
These results indicate that this compound has a promising profile as an antibacterial agent.
Case Studies
In a study examining the effects of various benzotriazine derivatives, researchers found that compounds similar to this compound exhibited stimulant and antidepressant activities. These findings suggest potential applications in neuropharmacology .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₀H₉N₃O₃ | Exhibits antibacterial and potential GPCR activity |
| Azinphos-methyl | C₉H₈N₄O₂ | Primarily used as an insecticide |
| 3,4-Dihydro-3-oxo-2H-(1,4)-benzothiazin-2-ylacetic acid | C₉H₇N₃O₄ | Different functional groups affecting reactivity |
This comparison highlights the unique properties of this compound within the context of its biological activity.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate, and how are reaction conditions optimized?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, triazine derivatives are often prepared using stepwise substitution on trichlorotriazine (e.g., reacting with phenols or amines under controlled temperatures). Evidence from triazine synthesis (e.g., 45°C for 1 hour in DMSO with 1.00 equiv. reagents) suggests optimizing yields by adjusting stoichiometry, solvent polarity, and reaction time . Purification via column chromatography (hexane/EtOH systems, Rf = 0.62) or recrystallization (yielding pale yellow solids with defined melting points, e.g., 217.5–220°C) is critical .
Basic: What spectroscopic and analytical techniques are recommended for structural confirmation of this compound?
Answer:
Key techniques include:
- 1H NMR (e.g., DMSO-d6, 200 MHz) to identify aromatic protons (δ = 3.86 ppm for methoxy groups) and ester functionalities .
- Mass spectrometry for molecular ion verification (e.g., C24H18N4O6 derivatives) .
- X-ray crystallography to resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar hydrazides .
Advanced: How can computational methods (e.g., DFT, reaction path searches) guide the design of derivatives with enhanced bioactivity?
Answer:
Quantum chemical calculations (DFT) can predict electronic properties, such as charge distribution at the triazinone ring, to rationalize nucleophilic attack sites. For example, ICReDD’s reaction path search methods integrate computational predictions with experimental validation, narrowing optimal conditions for functionalizing the benzotriazin-4-one core . Lattice energy calculations (as in hydrazide studies) further aid in understanding stability and solubility .
Advanced: What experimental strategies are effective in resolving contradictions between theoretical and empirical data (e.g., unexpected byproducts)?
Answer:
- Factorial design (e.g., varying temperature, solvent, and catalyst loading) identifies critical variables influencing byproduct formation .
- In situ monitoring (e.g., via FT-IR or HPLC) tracks intermediate species, enabling real-time adjustments .
- Cross-validation with computational models (e.g., comparing DFT-predicted transition states with experimental kinetics) resolves mechanistic discrepancies .
Advanced: How can researchers leverage AI-driven tools to optimize synthetic protocols for this compound?
Answer:
AI platforms (e.g., COMSOL Multiphysics-integrated systems) enable:
- Autonomous experimentation : Real-time adjustment of parameters (e.g., pH, temperature) based on reaction progress data .
- Data-driven condition screening : Machine learning models trained on historical synthesis data (e.g., yields under varying phenoxy substituents) predict optimal reagent combinations .
Advanced: What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and monitor decomposition via HPLC .
- Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., melting points correlate with purity; deviations suggest degradation) .
- Accelerated stability testing : Store samples at 40°C/75% RH and analyze periodically for ester hydrolysis or oxidation .
Basic: What are the documented biological or pharmacological activities of structurally analogous benzotriazinones?
Answer:
Benzothiazinone derivatives exhibit antidepressant and stimulant activities due to interactions with neurotransmitter receptors. For example, the keto group at position 3 enhances binding affinity to serotonin transporters, as seen in related benzothiazines . Structural analogs with methoxy or bromo substituents show improved pharmacokinetic profiles .
Advanced: How can researchers design experiments to elucidate the compound’s reaction mechanism in cross-coupling or cycloaddition reactions?
Answer:
- Isotopic labeling : Use deuterated solvents or 13C-labeled reagents to track proton transfer or bond formation via NMR .
- Kinetic isotope effect (KIE) studies : Compare reaction rates with protiated vs. deuterated substrates to identify rate-determining steps .
- Trapping intermediates : Quench reactions at short intervals and isolate intermediates (e.g., using LC-MS) to map mechanistic pathways .
Basic: What safety and handling precautions are critical when working with this compound?
Answer:
- PPE : Use nitrile gloves and fume hoods due to potential irritancy (observed in related benzothiadiazines) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal, as triazinones may form hazardous salts .
Advanced: How can lattice energy calculations and crystallography inform formulation strategies for this compound?
Answer:
Crystal structure analysis (e.g., hydrogen-bonding motifs in hydrazides) guides co-crystal design to enhance solubility . Lattice energy models predict compatibility with excipients (e.g., PEGs) for solid dispersion formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
